

# 18-MC therapeutic index comparison with ibogaine

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

Cat. No.: S649617

Get Quote

## Ibogaine vs. 18-MC: Efficacy and Safety Profile

Comparison Aspect	Ibogaine	18-Methoxycoronaridine (18-MC)
<b>Anti-addictive Efficacy</b>	Reduces self-administration of morphine, cocaine, ethanol, and nicotine in rats; ameliorates opioid withdrawal signs [1].	Reduces self-administration of morphine, cocaine, ethanol, and nicotine in rats; ameliorates opioid withdrawal signs; blocks context-induced reinstatement of drug-seeking [1] [2] [3].
<b>Primary Molecular Targets</b>	$\kappa$ -opioid, NMDA, and sigma-2 receptors; 5-HT transporter; sodium channels; nicotinic receptors [1] [4].	$\kappa$ -opioid receptors; <b><math>\alpha 3\beta 4</math> nicotinic acetylcholine receptors</b> (primary target); lower affinity for NMDA, sigma-2, and 5-HT transporter than ibogaine [1] [2] [3].
<b>Effect on Brain Dopamine</b>	Decreases extracellular dopamine in the nucleus accumbens; blocks morphine & nicotine-induced dopamine release; enhances cocaine-induced increases in accumbal dopamine [1].	Decreases extracellular dopamine in the nucleus accumbens; blocks morphine & nicotine-induced dopamine release; blunts cocaine- and music cue-induced dopamine release [1] [5] [3].

Comparison Aspect	Ibogaine	18-Methoxycoronaridine (18-MC)
<b>Toxicity &amp; Side Effects</b>	Produces whole-body tremors; cerebellar damage (Purkinje cell loss) at high doses ( $\geq 100$ mg/kg); decreases heart rate (bradycardia) at high doses [1] [5].	<b>Does not produce tremors; no cerebellar damage or general brain toxicity</b> observed; no significant effect on heart rate at efficacious doses [1] [5].
<b>Psychoactive Properties</b>	Oneiric (dream-like) and psychedelic state; considered a crucial, though not without risk, component of its therapeutic effect by some [6].	<b>Lacks the intense psychoactive effects</b> of ibogaine, making it more suitable for clinical development from a regulatory standpoint [6].
<b>Therapeutic Index</b>	Lower, due to a narrower margin between efficacious and toxic doses.	<b>Substantially greater</b> , due to a wider margin between efficacious and toxic doses [1].

## Detailed Experimental Data and Protocols

The comparative data is supported by several key animal studies, which provide the experimental basis for the conclusions above.

- **Study 1: Comparative Efficacy & Toxicity (Glick et al., 2000)**

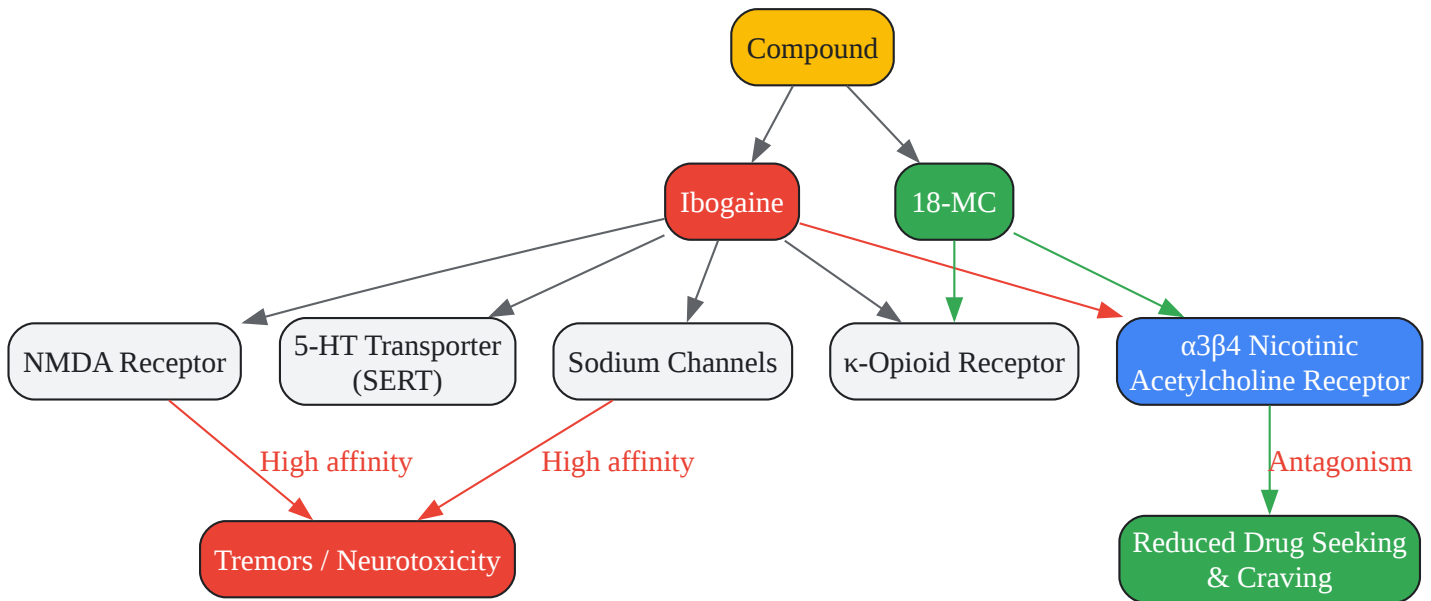
- **Objective:** To directly compare the antiaddictive efficacy, toxicity, and mechanisms of action of ibogaine and 18-MC [1].
- **Protocol:** Rats were administered either ibogaine or 18-MC (both at 40 mg/kg) prior to sessions where they could self-administer various drugs (morphine, cocaine, ethanol, nicotine) or a non-drug reinforcer (water). Toxicity was assessed through observation of tremors and post-mortem examination of cerebellar tissue. Neurochemical effects were measured via microdialysis in the nucleus accumbens [1].
- **Key Findings:** Both compounds were equally effective in reducing drug self-administration. However, only ibogaine induced tremors and cerebellar damage. The study concluded that 18-MC has a "narrower spectrum of actions and will have a substantially greater therapeutic index than ibogaine" [1].

- **Study 2: Blockade of Cue-Induced Reinstatement (Polston et al., 2012)**

- **Objective:** To validate music as a contextual conditioned stimulus (cue) for relapse and to test if 18-MC could block this cue-induced drug seeking [3].
  - **Protocol:** Rats were trained to self-administer intravenous cocaine with a specific musical piece playing. After extinction training (lever presses no longer delivered cocaine or music), reinstatement of drug-seeking behavior was tested by re-exposing the rats to the music. One group was pre-treated with 18-MC (40 mg/kg) before the reinstatement test. Dopamine release in the basolateral amygdala was measured via in vivo microdialysis [3].
  - **Key Findings:** The music cue successfully reinstated cocaine-seeking behavior and increased dopamine in the amygdala. Pre-treatment with 18-MC completely blocked this music-induced reinstatement, demonstrating its potential to prevent relapse triggered by complex environmental cues [3].
- **Study 3: Pharmacological Mechanism (Pearce et al., 2000)**
    - **Objective:** To functionally investigate the interaction of ibogaine and 18-MC with  $\mu$ -opioid receptors and other systems in isolated tissue preparations [4].
    - **Protocol:** The effects of both compounds were tested on neurogenic contractions of the guinea-pig ileum, rat vas deferens, and guinea-pig bladder, as well as on spontaneous contractions of the rat portal vein [4].
    - **Key Findings:** While both compounds modulated electrically-evoked contractions, the study found no evidence for a selective interaction with pre-junctional  $\mu$ -opioid receptors. A key discovery was that both drugs produced a pronounced enhancement of purinergic contractions, a novel effect that merits further investigation [4].

## Mechanism of Action and Signaling Pathways

The differing therapeutic indices of ibogaine and 18-MC are largely explained by their distinct receptor binding profiles. The following diagram illustrates the primary signaling pathways involved.



[Click to download full resolution via product page](#)

*Diagram: Differential Receptor Targeting of Ibogaine and 18-MC. 18-MC's superior safety profile is attributed to its more selective action, primarily targeting  $\alpha3\beta4$  nAChRs while having low affinity for NMDA receptors and sodium channels, which are linked to ibogaine's neurotoxicity and tremors [1] [2] [3].*

## Interpretation and Research Status

- **Therapeutic Index Conclusion:** The collective evidence strongly indicates that **18-MC has a substantially greater therapeutic index than ibogaine**. It achieves similar anti-addictive efficacy across multiple substances of abuse while avoiding the severe neurological and cardiac toxicities associated with ibogaine [1] [5]. This improved safety profile is mechanistically explained by its more selective receptor targeting.
- **Current Status:** While ibogaine is used anecdotally and in clinics outside the U.S., its status as a Schedule I drug and its risks have limited formal clinical development [7] [6]. In contrast, **18-MC is under active investigation as a clinical candidate**. The U.S. National Institute on Drug Abuse (NIDA) has provided significant funding for its preclinical development, and a patent has been granted for its use in treating substance use disorders [5] [2]. Its non-psychedelic nature is seen as an advantage for regulatory approval and broader clinical application [6].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. 18-Methoxycoronaridine (18-MC) and ibogaine - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]
2. 18-mc for treatment of substance use disorders [patents.google.com]
3. 18-Methoxycoronaridine Blocks Context-induced ... [pmc.ncbi.nlm.nih.gov]
4. Pharmacological comparison of the effect of ibogaine and 18 ... [pmc.ncbi.nlm.nih.gov]
5. 18 Methoxycoronaridine - an overview [sciencedirect.com]
6. Comparing 18-MC vs. Ibogaine for the Treatment of ... [psychedelicstoday.com]
7. Psychoactive drug ibogaine effectively treats traumatic brain ... [med.stanford.edu]

To cite this document: Smolecule. [18-MC therapeutic index comparison with ibogaine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b649617#18-mc-therapeutic-index-comparison-with-ibogaine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)